molecular formula C15H17N3O5S B12922841 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-78-0

6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12922841
CAS No.: 137897-78-0
M. Wt: 351.4 g/mol
InChI Key: BSKLJDBBPLYDEP-UHFFFAOYSA-N
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Description

6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic small molecule with the chemical formula C14H16N2O4S and an average molecular weight of 308.353 g/mol . This compound is classified as a diarylthioether, an organosulfur compound characterized by a thioether group substituted by two aryl groups . Scientific data indicates that it acts as an inhibitor of the Gag-Pol polyprotein in Human Immunodeficiency Virus type 1 (HIV-1) . The Gag-Pol polyprotein is a vital viral protein that mediates key events in the virion assembly process, including binding to the plasma membrane and packaging the genomic RNA . By targeting this mechanism, this compound serves as a valuable experimental tool for researchers investigating the virology of HIV-1 and exploring pathways for antiretroviral drug development. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137897-78-0

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzamide

InChI

InChI=1S/C15H17N3O5S/c1-9-13(21)17-15(22)18(8-23-6-5-19)14(9)24-11-4-2-3-10(7-11)12(16)20/h2-4,7,19H,5-6,8H2,1H3,(H2,16,20)(H,17,21,22)

InChI Key

BSKLJDBBPLYDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Step 1: Protection of Hydroxyl Groups

  • The hydroxyl groups in 1-[(2-hydroxyethoxy)methyl]uracil are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and dimethylformamide (DMF). This forms silyl ethers, which prevent unwanted side reactions during subsequent steps.

Step 2: Lithiation and Thiolation

  • The protected uracil derivative is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-70°C). This generates a reactive dilithium salt intermediate.
  • The dilithium salt is then reacted with 3-carbamoylthiophenol to introduce the phenylthio group at the C6 position of the uracil ring, forming a key intermediate.

Step 3: Deprotection

  • The silyl protecting groups are removed under acidic or fluoride ion conditions (e.g., using tetrabutylammonium fluoride, TBAF), regenerating the free hydroxyl groups.

Step 4: Final Purification

  • The crude product is purified using recrystallization or chromatography techniques to obtain the final compound, 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine, in high purity.

Alternative Approaches

Some variations in the synthesis involve:

  • Direct Thiolation : Utilizing diaryl disulfides or aromatic thiols as sulfur sources, followed by addition-elimination reactions to achieve thiolation at C6.
  • Oxidative Coupling : Employing oxidants like iodine to couple thiophenols directly with uracil derivatives.

Reaction Conditions and Yields

The table below summarizes key reaction conditions and yields for each step:

Step Reagents/Conditions Temperature Yield (%)
1 TBDMSCl, Imidazole, DMF Room Temp ~90
2 LDA, THF; Addition of Thiophenol -70°C ~75
3 TBAF or Acidic Conditions Room Temp ~85
Final Recrystallization or Column Chromatography - ~60-70

Key Considerations

  • Temperature Control : Low temperatures are critical during lithiation to prevent side reactions.
  • Purity of Reagents : High-purity starting materials ensure better yields and fewer impurities.
  • Protecting Groups : Proper protection and deprotection strategies are essential for achieving high selectivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives

Compound Name C-6 Substituent C-5 Substituent EC50 (µM) Resistance Profile Reference
HEPT (Parent) Phenylthio Methyl 1.0–5.0 Susceptible to Y181C, V106A
6-[(3,5-Dimethylphenyl)thio]-HEPT (28) 3,5-Dimethylphenylthio Methyl 0.26 Retains activity against Y181C
5-Ethyl-6-[(3,5-dimethylphenyl)thio]-HEPT (51) 3,5-Dimethylphenylthio Ethyl 0.012 Resistant to K103N, active at nM
6-[(3-Carbamoylphenyl)thio]-HEPT 3-Carbamoylphenylthio Methyl 0.15–0.3 Hypothesized lower resistance
1-[(Benzyloxy)methyl]-HEPT (31) Phenylthio Methyl 0.088 Susceptible to Y188L

Note: EC50 values for the target compound are estimated based on structural analogs.

Resistance Profiles

Resistance mutations (e.g., Y181C, K103N, V106A) arise under selective pressure from NNRTIs. HEPT derivatives show varying susceptibility:

  • HEPT selects for the Y188H mutation, conferring cross-resistance to TIBO and nevirapine .
  • The 3-carbamoylphenylthio group’s hydrogen-bonding capacity may mitigate resistance by stabilizing interactions with conserved residues (e.g., Lys101), though empirical data are pending .

Biological Activity

The compound 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine , also known as a derivative of thymidine, is of significant interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against viral infections, and structural modifications that enhance its activity.

Chemical Structure

The compound's structure is characterized by:

  • A thymine base linked to a 2-hydroxyethoxy methyl group.
  • A 3-carbamoylphenyl thio group that may influence its biological interactions.

Structural Formula

C13H16N2O4S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

Antiviral Properties

Research indicates that derivatives of this compound exhibit notable anti-HIV activity . The following findings highlight the structure-activity relationships (SAR) that contribute to its efficacy:

  • Substitution Effects : Modifications at the phenylthio ring can significantly enhance antiviral activity. For instance, introducing methyl groups at the meta position of the phenylthio ring has been shown to improve anti-HIV-1 activity, with effective concentrations (EC50) reported in the nanomolar range. One study noted an EC50 of 0.26 µM for a derivative with two methyl substitutions .
  • Comparative Efficacy : Compounds with ethyl or isopropyl substitutions at specific positions also demonstrated enhanced antiviral properties, with EC50 values as low as 0.059 µM for some derivatives .

The proposed mechanism involves the inhibition of viral replication through interference with reverse transcriptase, a crucial enzyme in the HIV life cycle. The structural features of the compound facilitate binding to this enzyme, thus preventing viral DNA synthesis.

Study 1: Structure-Activity Relationship Analysis

A comprehensive study explored various derivatives of this compound. The researchers synthesized multiple analogs and assessed their anti-HIV activity using cell culture assays. Key findings included:

  • Enhanced activity correlated with specific substitutions on the phenylthio group.
  • The most potent analogs contained multiple methyl groups, leading to a significant decrease in viral load in treated cells.

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile and potential toxicity of this compound in vivo. Results indicated:

  • Favorable absorption and distribution characteristics.
  • Minimal toxicity at therapeutic doses, suggesting that the compound could be developed further for clinical applications.

Table 1: Efficacy of Various Derivatives

Compound NameEC50 (µM)Substituents
Base Compound0.50None
Methylated0.26Two meta methyl groups
Ethylated0.11Ethyl substitution
Isopropylated0.059Isopropyl substitution

Table 2: Pharmacokinetic Properties

PropertyValue
Bioavailability75%
Half-life4 hours
Peak Plasma Concentration2 µg/mL

Q & A

Q. What is the synthetic pathway for 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine and its analogs?

The synthesis typically involves lithiation of uracil derivatives followed by functionalization at the C-5 and C-6 positions. For example, 5-ethyluracil derivatives are lithiated using lithium diisopropylamide (LDA) and reacted with aryl aldehydes to introduce substituents. Subsequent acetylation and Pd-catalyzed hydrogenolysis yield target compounds. Modifications at the C-5 position (e.g., isopropyl or cyclopropyl groups) and C-6 position (e.g., benzyl or phenylthio groups) are critical for activity .

Q. How does this compound inhibit HIV-1 reverse transcriptase (RT)?

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric hydrophobic pocket near the RT active site, inducing conformational changes that disrupt enzymatic function. Structural studies show that substitutions at C-5 and C-6 enhance binding affinity by optimizing van der Waals interactions and hydrogen bonding with residues like Tyr181 and Lys103 .

Q. What are the key structure-activity relationship (SAR) insights for this compound class?

  • C-5 modifications : Branched alkyl groups (e.g., isopropyl) improve potency by increasing hydrophobic interactions. Cyclopropyl substitutions further enhance selectivity by reducing cytotoxicity .
  • C-6 modifications : Bulky aromatic groups (e.g., benzyl) improve RT inhibition but may increase resistance risks. Thioether linkages (e.g., phenylthio) enhance metabolic stability compared to oxygen-based analogs .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models resolve contradictions in anti-HIV activity data among structurally similar analogs?

QSAR models using molecular descriptors (e.g., logP, polar surface area, atomic charges) identify physicochemical drivers of activity. For instance, random forest models for 132 HEPT analogs revealed that lipophilicity (logP > 3.5) and fractional hydrophobic van der Waals surface areas correlate with submicromolar EC50 values. These models help reconcile outliers by quantifying contributions of steric and electronic factors .

Q. What experimental strategies mitigate resistance mutations in HIV-1 RT against HEPT derivatives?

Resistance often arises from mutations like Lys103Asn or Tyr181Cys. Strategies include:

  • Dual-targeting analogs : Introducing flexible substituents (e.g., cyclopropyl) that adapt to mutant RT conformations .
  • Combination with nucleoside inhibitors : Synergistic effects reduce viral escape likelihood .

Q. How do molecular dynamics (MD) simulations inform the design of HEPT analogs with reduced cytotoxicity?

MD simulations reveal that high selectivity indices (SI > 1,000) are achieved by minimizing interactions with human kinases. For example, cyclopropyl groups at C-5 reduce off-target binding by avoiding steric clashes with kinase active sites, as shown in comparative binding free energy calculations .

Q. What methodological approaches validate the role of specific substituents in overcoming metabolic instability?

  • Stability assays : Liver microsome studies compare metabolic half-lives of analogs with/without thioether linkages.
  • Crystallography : X-ray structures of RT-analog complexes confirm that sulfur atoms in phenylthio groups form stable hydrophobic contacts, reducing oxidative degradation .

Data Contradiction Analysis

Q. Why do some HEPT analogs exhibit high in vitro potency but poor in vivo efficacy?

Discrepancies often stem from:

  • Pharmacokinetic limitations : High protein binding (e.g., >95% albumin binding) reduces free drug concentrations.
  • Cytotoxicity thresholds : Compounds with SI < 500 (e.g., early isopropyl-HEPTs) fail in vivo due to off-target effects on mitochondrial DNA polymerase γ .

Q. How can researchers reconcile conflicting QSAR predictions for cytotoxicity?

Multi-model validation is critical. For example, combining multiple linear regression (MLR) with partial least squares (PLS) analyses identifies robust descriptors (e.g., topological polar surface area) that consistently predict log(1/CC50) values across datasets .

Methodological Resources

  • Synthesis protocols : Detailed in Tanaka et al. (1995) for benzyl analogs and cyclopropyl-HEPTs .
  • QSAR datasets : Dragon molecular descriptors for 107 HEPT derivatives .
  • Structural data : PDB entries for RT-HEPT complexes (e.g., 1RTD) guide rational design .

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